

3-Bromocytisine: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	3-Bromocytisine	
Cat. No.:	B1662614	Get Quote

Abstract

This technical guide provides a comprehensive overview of **3-Bromocytisine**, a potent nicotinic acetylcholine receptor (nAChR) agonist. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's chemical identity, physicochemical properties, and pharmacological data. Furthermore, it outlines key experimental methodologies for its study and presents a visualization of its primary signaling pathway.

Chemical and Physical Data

3-Bromocytisine, a derivative of the alkaloid cytisine, is a valuable tool for neurochemical research due to its high affinity and selectivity for specific nAChR subtypes.



Property	Value	Reference
CAS Number	207390-14-5	[1][2]
Molecular Formula	C11H13BrN2O	[1][2]
Molecular Weight	269.14 g/mol	[1]
Purity	≥98%	[3]
Solubility	Soluble to 100 mM in water and DMSO	[3]
Storage	Store at -20°C	[3]

Pharmacological Profile

3-Bromocytisine is a potent agonist at neural nAChRs, with a notable affinity for the $\alpha4\beta2$ and $\alpha7$ subtypes.[1] It acts as a full agonist at the $\alpha7$ subtype and a partial agonist at the $\alpha4\beta2$ subtype.[1] Its binding affinity is particularly strong at $\alpha4\beta2$ receptors, showing 200-fold selectivity over the $\alpha7$ subtype.[1]

Receptor Subtype	IC50 (nM)	EC50 (μM)	Reference
hα4β4	0.28	-	[3]
hα4β2	0.30	0.008 (High Sensitivity), 0.05 (Low Sensitivity)	[3]
hα7	31.6	-	[3]

Experimental Protocols

This section details methodologies for key experiments involving **3-Bromocytisine**, based on published research.

In Vitro Electrophysiological Recordings in Xenopus Oocytes



This protocol is designed to assess the functional activity of **3-Bromocytisine** on specific human nAChR subtypes expressed in Xenopus laevis oocytes.

Methodology:

- Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
- cRNA Injection: Inject oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α7, α4 and β2, or α4 and β4).
- Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
- Two-Electrode Voltage Clamp (TEVC): Place an oocyte in a recording chamber and perfuse with a saline solution. Impale the oocyte with two microelectrodes filled with KCI.
- Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -60 mV). Apply
 3-Bromocytisine at varying concentrations to the oocyte and record the evoked inward currents.
- Data Analysis: Construct dose-response curves to determine EC50 values and assess the
 efficacy of 3-Bromocytisine as an agonist.

Radioligand Binding Assays

This protocol is used to determine the binding affinity of **3-Bromocytisine** for specific nAChR subtypes in brain tissue or cell lines.

Methodology:

- Membrane Preparation: Prepare membrane fractions from rat brain tissue or from cell lines expressing the nAChR subtype of interest.
- Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]cytisine for α4β2* nAChRs or [¹2⁵I]α-bungarotoxin for α7 nAChRs) and varying concentrations of unlabeled **3-Bromocytisine**.



- Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Analyze the competition binding data to calculate the inhibitory constant (Ki) or IC50 value for 3-Bromocytisine.

In Vivo Behavioral Studies in Rodents

This protocol outlines a method to investigate the effects of **3-Bromocytisine** on locomotor activity in rats, providing insights into its in vivo neurochemical effects.

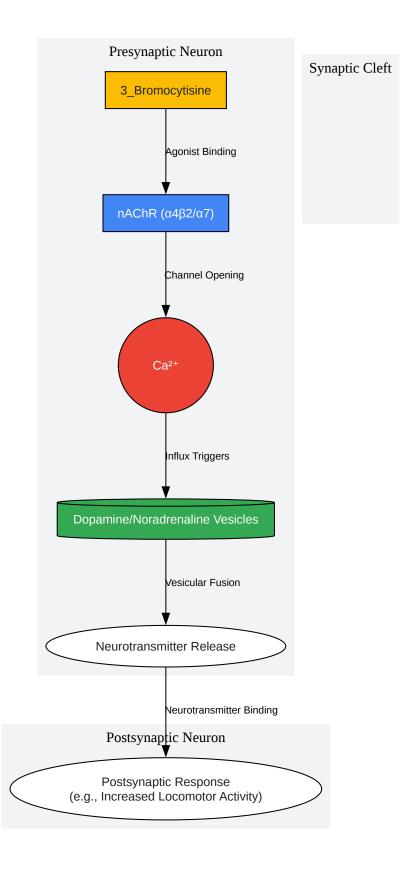
Methodology:

- Animal Acclimation: Acclimate male Wistar rats to the testing environment (e.g., open-field arenas) for a set period before the experiment.
- Drug Administration: Administer **3-Bromocytisine** systemically (e.g., via intraperitoneal injection) at various doses. A control group should receive a vehicle injection.
- Locomotor Activity Monitoring: Place the rats in the open-field arenas immediately after injection and record their locomotor activity using an automated tracking system for a specified duration (e.g., 60 minutes).
- Data Analysis: Analyze the total distance traveled, rearing frequency, and other relevant behavioral parameters to assess the effect of 3-Bromocytisine on locomotor activity. To investigate the involvement of specific receptor systems, co-administration with antagonists (e.g., the nicotinic antagonist mecamylamine or the D2 dopamine receptor antagonist haloperidol) can be performed.[2][4]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of **3-Bromocytisine** involves the direct activation of nAChRs, leading to downstream effects on neurotransmitter release.

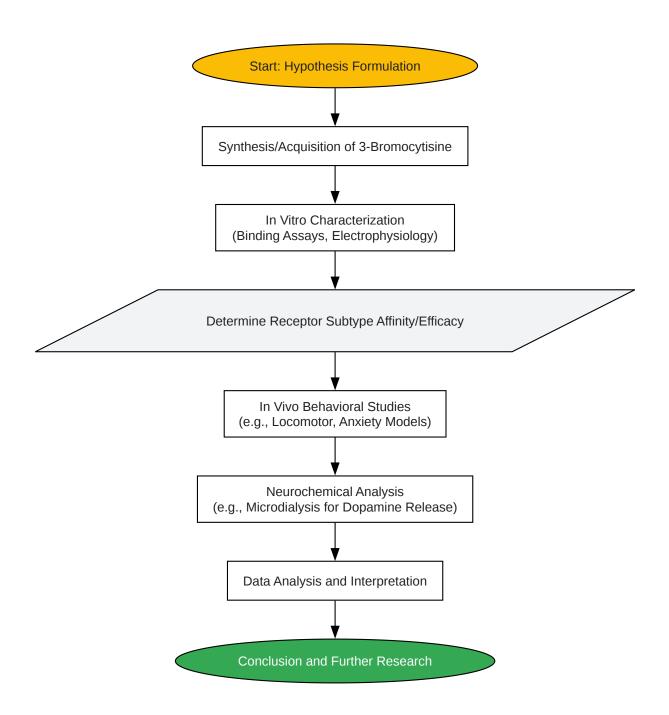




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Caption: Signaling pathway of **3-Bromocytisine** at the presynaptic terminal.





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Caption: Experimental workflow for evaluating nAChR agonists like **3-Bromocytisine**.



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